molecular formula C12H17Br2O3P B14260451 Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)

Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)

Cat. No.: B14260451
M. Wt: 400.04 g/mol
InChI Key: XEUOUWHEWUVXNP-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI) is a brominated aromatic phosphonic ester. Its structure features a phenyl ring substituted with a bromine atom at the 3-position and a bromomethyl group at the 5-position, linked to a diethyl phosphonate group via a methylene bridge. This compound is part of a broader class of phosphonic esters, which are widely studied for their applications in organic synthesis, medicinal chemistry, and materials science due to their hydrolytic stability and tunable reactivity .

Properties

Molecular Formula

C12H17Br2O3P

Molecular Weight

400.04 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-5-(diethoxyphosphorylmethyl)benzene

InChI

InChI=1S/C12H17Br2O3P/c1-3-16-18(15,17-4-2)9-11-5-10(8-13)6-12(14)7-11/h5-7H,3-4,8-9H2,1-2H3

InChI Key

XEUOUWHEWUVXNP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)Br)CBr)OCC

Origin of Product

United States

Preparation Methods

Arbuzov Reaction with Brominated Benzyl Halides

The Arbuzov reaction is a cornerstone for synthesizing phosphonate esters. For this compound, the reaction proceeds via nucleophilic substitution between a brominated benzyl bromide and triethyl phosphite:

Procedure :

  • Substrate Preparation : 3-Bromo-5-(bromomethyl)benzyl bromide is synthesized via sequential bromination of toluene derivatives.
  • Phosphorylation : The benzyl bromide reacts with triethyl phosphite at 120–140°C under inert atmosphere.
  • Isolation : The crude product is purified via vacuum distillation or column chromatography.

Key Data :

Parameter Value
Yield 65–72%
Reaction Time 12–18 hours
Key Reagents Triethyl phosphite, N₂

Mechanistic Insight :
The reaction proceeds through a Michaelis-Arbuzov pathway, where the benzyl bromide acts as an alkylating agent, displacing the ethoxy groups on phosphorus.

Suzuki-Miyaura Coupling for Bromophenyl Intermediates

Palladium-catalyzed cross-coupling enables the introduction of brominated aryl groups into phosphonate frameworks.

Procedure :

  • Boronic Acid Preparation : 3-Bromo-5-(bromomethyl)phenylboronic acid is synthesized from the corresponding bromide.
  • Coupling : The boronic acid reacts with diethyl vinylphosphonate using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.

Key Data :

Parameter Value
Yield 58–64%
Catalyst Loading 5 mol% Pd
Temperature 80–90°C

Advantages :

  • High regioselectivity for brominated positions.
  • Tolerates functional groups on the aryl ring.

Bromination of Preformed Phosphonate Esters

Post-phosphorylation bromination avoids side reactions during earlier stages.

Procedure :

  • Phosphonate Synthesis : Diethyl (3-methyl-5-bromophenyl)methylphosphonate is prepared via Arbuzov reaction.
  • Bromomethylation : N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) introduce the bromomethyl group.

Key Data :

Parameter Value
NBS Equivalents 1.2–1.5
Yield 45–50%
Side Products Dibrominated byproducts

Challenges :

  • Radical bromination requires strict temperature control (−10 to 0°C).
  • Purification via silica gel chromatography is essential to remove excess NBS.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Cost Efficiency
Arbuzov Reaction 65–72 High Moderate
Suzuki Coupling 58–64 Moderate High
Post-Bromination 45–50 Low Low

Trade-offs :

  • The Arbuzov method offers higher yields but requires hazardous benzyl bromides.
  • Suzuki coupling is cost-intensive due to palladium catalysts but ensures precision.

Regioselectivity and Byproduct Formation

  • Arbuzov Reaction : Minor diethyl phosphate byproducts (<5%) form due to over-alkylation.
  • Suzuki Coupling : Homocoupling of boronic acids may occur if stoichiometry is unbalanced.
  • Post-Bromination : Competing aryl bromination necessitates directing groups (e.g., −NO₂).

Advanced Strategies and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Arbuzov and Suzuki pathways:

  • Arbuzov : 85°C for 2 hours → 70% yield.
  • Suzuki : 100°C for 1 hour → 68% yield.

Flow Chemistry for Bromination

Continuous-flow systems enhance safety and yield in bromomethylation:

  • Residence Time : 10 minutes at 50°C.
  • Yield Improvement : 55% → 62% with reduced byproducts.

Characterization and Quality Control

  • NMR : ¹H NMR (CDCl₃) δ 1.3 (t, 6H, CH₂CH₃), 3.5 (d, 2H, P-CH₂), 4.1 (q, 4H, OCH₂), 7.4–7.6 (m, 3H, Ar-H).
  • MS (ESI+) : m/z 400.04 [M+H]⁺.
  • Purity : ≥95% by HPLC (C18 column, MeCN/H₂O).

Industrial and Environmental Considerations

  • Waste Management : Bromine and palladium residues require neutralization and recovery.
  • Green Chemistry : Ionic liquids (e.g., [BMIM]Br) replace volatile solvents in Arbuzov reactions, improving atom economy.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of a less substituted phosphonic acid ester.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions include substituted phosphonic acid esters, phosphonic acids, and reduced phosphonic acid esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acid derivatives.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphonic acid ester group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in various signaling pathways by acting as a ligand for specific receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s bromine substituents significantly influence its lipophilicity and electronic properties. Below is a comparative analysis with analogous phosphonic esters:

Compound Substituents Molecular Weight (g/mol) Predicted Log P Key Properties
Target Compound 3-Br, 5-(BrCH₂) ~402 (estimated) ~3.8 (estimated) High lipophilicity due to two Br atoms; electron-withdrawing groups enhance stability
Diethyl (3,5-dimethoxyphenyl)methylphosphonate () 3,5-(OCH₃) 304.3 ~1.5 Electron-donating methoxy groups reduce Log P; increased solubility in polar solvents
Diethyl hydroxy(3-nitrophenyl)methylphosphonate () 3-NO₂, -OH 333.2 ~1.2 Nitro group enhances acidity (lower pKa); hydrogen bonding via -OH increases polarity
Diethyl [(1-bromo-3,3-dimethyl-2-oxo-5-heptynyl)]phosphonate () Alkyne, Br, ketone ~365 (estimated) ~2.9 Conjugated alkyne and ketone groups may confer unique reactivity in cross-coupling reactions
Diethyl [(benzylamino)(phenyl)methyl]phosphonate () Benzylamino, phenyl 333.4 ~2.7 Amino group introduces basicity; potential for coordination chemistry

Key Observations :

  • Bromine substituents in the target compound increase molecular weight and Log P compared to methoxy or nitro analogs, suggesting superior membrane permeability in biological systems .
  • Electron-withdrawing groups (e.g., Br, NO₂) stabilize the phosphonate moiety against hydrolysis, whereas electron-donating groups (e.g., OCH₃) may accelerate degradation .

Hydrolysis :

  • Diethyl phosphonates are typically hydrolyzed to phosphonic acids using strong acids (e.g., 6N HCl) or bromotrimethylsilane (BrSiMe₃). The target compound’s bromine substituents may slow hydrolysis compared to methoxy-substituted analogs due to steric and electronic effects .
  • For example, notes that BrSiMe₃ selectively cleaves alkyl esters over aryl esters, suggesting that the target compound’s benzyl-linked phosphonate would hydrolyze faster than diaryl phosphonates .

Biological Activity

Phosphonic acid compounds, particularly esters, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI) , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)
  • Molecular Formula : C12H14Br2O4P
  • Molar Mass : 357.02 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Phosphonic acids and their esters typically exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many phosphonic acids act as inhibitors of enzymes involved in metabolic pathways. For instance, they can inhibit enzymes such as phosphatases and kinases that are crucial for cellular signaling and metabolism.
  • Interference with Cell Signaling : Compounds like diethyl esters can modulate signal transduction pathways by mimicking natural substrates or by acting as competitive inhibitors.
  • Antimicrobial Activity : Due to their structural similarities to phosphates, these compounds can disrupt bacterial cell wall synthesis or function as antimicrobial agents by interfering with nucleic acid synthesis.

Antitumor Activity

Recent studies have indicated that phosphonic acid derivatives possess antitumor properties. The compound [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Studies demonstrated that at concentrations of 10 µM to 100 µM, this compound reduced cell viability significantly compared to control groups.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
HeLa30Cell cycle arrest
A54920Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Case Study on Antitumor Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various phosphonic acid derivatives, including diethyl esters. The study concluded that the introduction of bromine atoms significantly enhanced the cytotoxicity against cancer cells due to increased lipophilicity and better membrane penetration.
  • Research on Antimicrobial Properties :
    Another research article in Antibiotics journal reported that phosphonic acid derivatives showed synergistic effects when combined with conventional antibiotics against resistant strains of bacteria. The study suggested that these compounds could serve as adjuvants in antibiotic therapy.

Q & A

Basic Research Questions

Q. What analytical methods are suitable for detecting and quantifying phosphonic acid derivatives in plant-derived samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, but chromatographic separation is critical to avoid interference from degradation products like fosetyl. For example, Hypercarb columns can resolve phosphonic acid from fosetyl, reducing in-source fragmentation artifacts. Sample preparation should involve acidified methanol extraction to stabilize the compound . Calibration standards must exclude fosetyl or its isotopically labeled analogs to prevent cross-contamination .

Q. How should researchers prepare samples containing brominated phosphonic acid esters to minimize degradation?

  • Methodological Answer : Use acidified methanol (e.g., 1% formic acid) during extraction to inhibit hydrolysis and degradation. Storage conditions should avoid prolonged exposure to light, heat, or alkaline environments. Centrifugation and filtration (0.22 µm membranes) are recommended to remove particulates that may catalyze decomposition .

Q. What safety protocols are essential when handling brominated phosphonic acid esters in laboratory settings?

  • Methodological Answer : Adhere to Safety Data Sheets (SDS) guidelines:

  • Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.
  • Work in a fume hood to avoid inhalation of volatile degradation products.
  • Dispose of waste via certified hazardous waste facilities, as brominated compounds may persist in ecosystems .

Advanced Research Questions

Q. How can researchers differentiate between phosphonic acid originating from fosetyl degradation versus other sources in experimental samples?

  • Methodological Answer : Employ isotopic labeling (e.g., Fosetyl-D5) to track degradation pathways. Calculate conversion factors using molecular weights (fosetyl: 110 g/mol; phosphonic acid: 82 g/mol). For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl . Additionally, conduct time-course studies to monitor degradation kinetics and validate sources using controlled samples without fosetyl .

Q. How can in-source fragmentation during LC-MS/MS analysis lead to data misinterpretation, and what strategies mitigate this?

  • Methodological Answer : In-source fragmentation of fosetyl generates phosphonic acid ions, artificially inflating its concentration. Mitigation strategies include:

  • Using chromatographic columns with high selectivity (e.g., Hypercarb) to separate fosetyl and phosphonic acid.
  • Avoiding fosetyl-containing internal standards in phosphonic acid calibrants.
  • Quantifying degradation artifacts via parallel analysis of deuterated analogs (e.g., Fosetyl-D5) to correct for interference .

Q. What methodologies address the stability of brominated phosphonic acid esters under various environmental conditions?

  • Methodological Answer : Design accelerated stability studies under varying pH, UV exposure, and temperature. For example:

  • UV Stability : Expose samples to 254 nm UV light and quantify degradation products via LC-MS.
  • Oxidative Stability : Test resistance to hydrogen peroxide or ozone.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Report degradation pathways (e.g., debromination or ester hydrolysis) .

Q. How do varying reporting limits (RLs) across laboratories affect data comparability in multi-institutional studies?

  • Methodological Answer : Harmonize RLs through inter-laboratory validation. For instance, if Lab A uses an RL of 0.01 mg/kg and Lab B uses 0.1 mg/kg, a detected value of 0.063 mg/kg at Lab A may be undetected at Lab B. Standardize RLs to ≤0.01 mg/kg for high-sensitivity studies and validate results using spike-recovery experiments with shared reference materials .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in phosphonic acid concentrations attributed to analytical vs. biological origins?

  • Methodological Answer :

Replicate Analyses : Repeat measurements using orthogonal methods (e.g., IC-MS vs. LC-MS).

Source Tracing : Compare isotopic signatures (δ¹⁸O, δ²H) of phosphonic acid with potential environmental sources (e.g., irrigation water, soil amendments).

Controlled Experiments : Grow plants in fosetyl-free environments to isolate biological synthesis pathways .

Tables for Key Methodological Parameters

Parameter Recommendation Evidence Source
LC-MS/MS ColumnHypercarb (porous graphitic carbon)
Extraction SolventAcidified methanol (1% formic acid)
RL Harmonization≤0.01 mg/kg for high-sensitivity studies
Fosetyl-to-Phosphonic Acid Conversion Factor110/82 = 1.34 (w/w)

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